4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid
Description
Core Geometry and Symmetry
The bicyclo[2.2.2]octane framework consists of three fused six-membered rings, with each bridge containing two carbon atoms. This rigid structure exhibits D₃h symmetry , characterized by a central axis perpendicular to the plane of the molecule. Key geometric features include:
| Parameter | Value | Source |
|---|---|---|
| Bridgehead bond angles (C-C-C) | ~109°–110° | |
| Torsional strain | Reduced due to bridgehead flexibility | |
| Ring-puckering | Minimal due to rigid bridges |
The symmetry of the bicyclo[2.2.2]octane core allows precise positioning of substituents, enabling predictable electronic and steric interactions. This structural rigidity contrasts with more flexible aliphatic or aromatic systems, making it ideal for mimicking constrained biological motifs.
Strain and Stability
The bicyclo[2.2.2]octane system exhibits moderate strain compared to smaller bicyclic systems like bicyclo[1.1.1]pentane or cubane. Key factors influencing stability include:
- Torsional strain reduction : The three bridges accommodate bond angles closer to tetrahedral geometry (~109°), minimizing eclipsing interactions.
- Bridgehead hydrogens : The lack of 1,3-diaxial interactions reduces steric strain, enhancing stability.
- Electronic delocalization : The rigid framework restricts conformational freedom, stabilizing substituents through hyperconjugation and inductive effects.
Applications in Drug Design
The bicyclo[2.2.2]octane scaffold serves as a bioisostere for phenyl rings in drug molecules, offering improved physicochemical properties:
| Property | Bicyclo[2.2.2]octane | Phenyl Ring |
|---|---|---|
| Water solubility | Higher | Lower |
| Metabolic stability | Enhanced | Variable |
| Lipophilicity (logP) | Reduced | Higher |
For example, replacing phenyl groups in kinase inhibitors with bicyclo[2.2.2]octane derivatives has improved pharmacokinetic profiles while retaining target binding affinity.
Properties
IUPAC Name |
4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c11-7(12)9-1-4-10(5-2-9,6-3-9)8(13)14/h1-6H2,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBJHIBPLRQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743488 | |
| Record name | 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160591-75-2 | |
| Record name | 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a bicyclic framework and functional groups, suggests potential biological activities that merit detailed investigation.
The biological activity of this compound is believed to involve interactions with enzymes and receptors within biological systems. The presence of the carbamoyl group may enhance its ability to form hydrogen bonds, potentially influencing enzyme kinetics and receptor binding affinities.
Interaction with Biomolecules
Research indicates that compounds with similar bicyclic structures can exhibit significant interactions with various biomolecules. For example, derivatives of bicyclo[2.2.2]octane have been studied for their roles as enzyme inhibitors and in drug design, suggesting a promising avenue for this compound in therapeutic applications .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of bicyclic compounds related to this compound:
- Antibacterial Properties : Compounds based on bicyclo[2.2.2]octane frameworks have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains . For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin.
- Antiviral Activity : Some studies have reported antiviral effects against influenza virus strains, indicating that modifications to the bicyclic structure can enhance biological efficacy .
Study on Antimicrobial Efficacy
A series of studies assessed the activity of various bicyclic compounds, including those structurally related to this compound:
- Compound Evaluation : In a study evaluating tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane, several derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Mechanistic Insights : Time-kill assays revealed rapid bactericidal effects for specific compounds, supporting their potential as effective antimicrobial agents.
Summary of Biological Activities
Synthesis and Derivatives
Research has focused on synthesizing derivatives of this compound to explore enhanced biological activities:
- Chiral Catalysts : Bicyclic compounds have been utilized as chiral constrained scaffolds in asymmetric synthesis, leading to the development of novel therapeutic candidates .
- Bioactive Compound Development : The synthesis of various bioactive compounds from this scaffold has been reported, including antibiotics and enzyme inhibitors .
Scientific Research Applications
Medicinal Chemistry
CBCA has shown potential as a pharmacophore in drug development:
- Anticancer Activity : Studies indicate that derivatives of bicyclic compounds can induce apoptosis in cancer cells. For example, research published in the Journal of Medicinal Chemistry demonstrated significant cytotoxic effects against various cancer cell lines when derivatives of CBCA were evaluated .
- Neuroprotective Properties : Preliminary studies suggest that CBCA may reduce neuronal apoptosis induced by oxidative stress, indicating potential benefits for neurodegenerative diseases .
Material Science
CBCA serves as a building block for synthesizing advanced materials:
- Foldamers : The compound has been utilized to create chiral constrained bridged scaffolds for foldamers and chiral catalysts, enhancing molecular diversity and stability in synthetic pathways .
- Oligourea Structures : CBCA has been incorporated into oligomers to stabilize helical structures, which are crucial in materials science for developing novel therapeutic candidates and catalysts .
Organic Synthesis
CBCA is employed as a versatile intermediate in organic synthesis:
- Synthesis of Bioactive Compounds : It is used as a precursor for various bioactive compounds, including antibiotics and enzyme inhibitors .
- Asymmetric Synthesis : The compound's unique structure allows it to act as an efficient organocatalyst in asymmetric synthesis, facilitating the formation of complex organic molecules .
Study 1: Anticancer Activity
A study evaluated the cytotoxicity of CBCA derivatives against several cancer cell lines. The results indicated that specific modifications to the bicyclic structure enhanced anticancer properties, suggesting pathways for further drug development.
Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of CBCA revealed its ability to mitigate oxidative stress-induced neuronal damage. This study highlights its potential application in treating neurodegenerative conditions such as Alzheimer's disease.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamoyl and carboxylic acid groups participate in hydrolysis under acidic or basic conditions:
-
The carbamoyl group hydrolyzes to form carboxylic acids or aldehydes under strongly acidic conditions (e.g., H₂SO₄) via intermediate sulfonate esters .
-
Ester derivatives (e.g., methyl esters) undergo saponification to regenerate the carboxylic acid .
Decarboxylative Coupling Reactions
The carboxylic acid group participates in photoelectrochemical decarboxylative cross-couplings, a method validated for related bicyclo[2.2.2]octane systems:
-
Mechanistic studies confirm a radical-mediated pathway:
Carboxylic Acid Derivatives
The -COOH group undergoes standard derivatization:
Carbamoyl Modifications
The -CONH₂ group is resistant to mild reducing agents but reacts selectively:
| Reaction | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF | Bicyclo[2.2.2]octane-1-methanamine | Requires high temperatures |
Decarboxylative Halogenation
Under Kochi-type conditions, the carboxylic acid undergoes halogenation:
| Substrate | Halide Source | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| Aliphatic carboxylic acid | Pb(OAc)₄, Cl⁻ | Pb(OAc)₄ | Alkyl chloride (shortened chain) | 60–75% |
-
Mechanism :
Oxidation
-
The bicyclic framework stabilizes oxidation products:
-
KMnO₄ oxidizes bridgehead carbons to ketones (limited documentation).
-
Reduction
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity vs. Linear Analogs | Notes |
|---|---|---|---|
| Carboxylic acid (-COOH) | Decarboxylation | ↓ (Steric hindrance) | Requires strong oxidants or light |
| Carbamoyl (-CONH₂) | Hydrolysis | ↑ (Acid-sensitive) | Forms aldehydes under H₂SO₄ |
| Bicyclic framework | Ring-opening | Resistant | Stable under most conditions |
Comparison with Similar Compounds
Key Research Findings
- Dipole Moment Analysis: The dipole moment of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (4.2 D in water) reveals significant charge separation, influenced by the amino group’s position and solvation effects .
- Quantum Topological Molecular Similarity (QTMS) : Substituent effects on acidity and bioactivity correlate with electron density topology, enabling predictive SAR models .
- Synthetic Scalability : Multistep syntheses (e.g., 7 steps for phenylbicyclo[2.2.2]octaneamine derivatives) underscore the need for optimized routes to access 4-carbamoyl analogs .
Data Tables
Table 2: Molecular Properties of Selected Derivatives
Table 3: Substituent Effects on Calculated vs. Experimental pKa
| Substituent (X) | Calculated ΔG (kJ/mol) | Experimental pKa | Deviation (kJ/mol) |
|---|---|---|---|
| H- | - | 6.75 | - |
| Br- | - | 6.08 | <1.1 |
| CN- | - | 5.90 | <1.1 |
Preparation Methods
Synthesis from Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Derivatives
One established method starts with bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester as a precursor. The key steps include:
- Treatment with tributylphosphine and 2,2'-dipyridyl disulfide bis-N-oxide in dichloromethane at 0°C to activate the ester.
- Subsequent reaction with 2-methylpropan-2-thiol under UV irradiation to facilitate selective functionalization.
- Quenching with calcium hypochlorite suspension, followed by extraction and purification steps.
- Final alkaline hydrolysis with potassium hydroxide in methanol/water to yield the carboxylic acid.
This method achieves an 83% yield of bicyclo[2.2.2]octane-1-carboxylic acid, which can be further transformed to the carbamoyl derivative through amination steps.
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | Tributylphosphine, 2,2'-dipyridyl disulfide bis-N-oxide, DCM, 0°C, 2 h | Activation of ester | - |
| 2 | 2-Methylpropan-2-thiol, UV irradiation, DCM, 0°C, 1.25 h | Functionalization | - |
| 3 | Ca(OCl)_2 quench, ether extraction, filtration | Purification | - |
| 4 | KOH in MeOH/H_2O, room temp, overnight | Hydrolysis to carboxylic acid | 83% |
Note: The carbamoyl group introduction typically follows via amination of the carboxylic acid or its activated derivatives.
Transition Metal-Catalyzed Oxidation and Amination
A patent describes a synthetic procedure involving oxidation of 1,4-dimethylene cyclohexane in the presence of transition metal catalysts (such as cobalt or ruthenium) under controlled temperature (90–250 °C) and pressure (5–300 bar). This process can yield bicyclo[2.2.2]octane derivatives with functional groups at the 1 and/or 4 positions.
Subsequent amination steps include:
- Treatment with ammonia to convert aldehyde or acid intermediates into amides or carbamoyl groups.
- Optional phosgene treatment to form carbamoyl chlorides, which can be converted into carbamoyl derivatives.
This method allows for selective functionalization and can be adapted to prepare 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Transition metal catalyst, CO or O_2, 90–250 °C, 5–300 bar | Formation of oxidized bicyclo[2.2.2]octane derivatives |
| Amination | Ammonia treatment | Introduction of amino/carbamoyl groups |
| Optional Phosgene | Phosgene (COCl_2) treatment | Carbamoyl chloride intermediate |
Functional Group Transformations from Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids
Research articles report the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, including amino and carbamoyl derivatives, from diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.
Key steps involve:
- Selective substitution at the 4-position.
- Reduction or amination reactions to introduce the carbamoyl group.
- Hydrolysis of esters to yield the free acid.
This approach provides a versatile platform for accessing various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, including the carbamoyl derivative.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The thiol-mediated UV irradiation method provides a relatively high yield and mild conditions for the preparation of bicyclo[2.2.2]octane-1-carboxylic acid, which is a key intermediate for subsequent carbamoylation.
- Transition metal catalysis offers a robust industrial approach for oxidation and amination but involves more demanding conditions and equipment.
- Functional group transformations on diester precursors enable access to a variety of 4-substituted derivatives, including carbamoyl groups, facilitating structure-activity relationship studies.
- Hydrolysis steps are commonly employed to convert esters to carboxylic acids after functionalization.
- Purification often involves extraction, filtration, and recrystallization to obtain high-purity products.
Summary Table of Key Reaction Conditions for Preparation
| Compound/Intermediate | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Bicyclo[2.2.2]octane-1-carboxylic acid | Tributylphosphine, 2,2'-dipyridyl disulfide bis-N-oxide, DCM, 0°C, then 2-methylpropan-2-thiol, UV irradiation | ~3.5 h total | 83 | Requires UV lamp, low temp |
| Oxidized bicyclo[2.2.2]octane derivatives | Transition metal catalyst (Co, Ru), CO/O_2, 90–250 °C, 5–300 bar | Variable | Not specified | Industrial scale potential |
| 4-Substituted bicyclo[2.2.2]octane esters | Amination, reduction, hydrolysis steps | Multi-step | Variable | Flexible substitution patterns |
Q & A
Q. What are the standard synthetic routes for 4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of 1,4-dicarboxylic acid esters to form the bicyclo[2.2.2]octane core, followed by functionalization at the 4-position. For example, carbamoyl groups can be introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Protection/Deprotection : Use of tert-butoxycarbonyl (BOC) groups to protect amines during synthesis, requiring controlled conditions (e.g., di-tert-butyl dicarbonate with a base like NaOH) .
- Cyclization : Optimized solvent systems (e.g., THF or DMF) and temperature (60–100°C) to favor bicyclic ring formation .
- Purification : Chromatography or recrystallization to achieve >95% purity, critical for biological applications .
Yield optimization hinges on precise stoichiometry, exclusion of moisture, and inert atmospheres to prevent side reactions.
Q. How is the bicyclo[2.2.2]octane framework structurally characterized, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to resolve bridgehead protons (δ 1.5–2.5 ppm) and confirm carbamoyl/carboxylic acid substituents .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., CHNO for the base structure) and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical assignment, though limited by crystal growth challenges in rigid bicyclic systems .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The bicyclic structure serves as a conformational restraint in drug design, enhancing target binding. Applications include:
- Peptide Mimetics : The carbamoyl and carboxylic acid groups mimic natural amino acids, enabling protease-resistant analogs .
- Enzyme Inhibition : Derivatives inhibit myeloperoxidase (MPO) in inflammatory pathways; IC values are determined via fluorometric assays using hypochlorous acid (HOCl) detection .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis, and what challenges arise in isolating enantiopure forms?
- Methodological Answer : Stereocontrol requires chiral auxiliaries or catalysts. For example:
- Chiral Resolutions : Use of (R)- or (S)-BINOL-based catalysts during cyclization to induce asymmetry .
- Dynamic Kinetic Resolution (DKR) : Employing enzymes like lipases to selectively hydrolyze esters, though hindered by the bicyclic system’s rigidity .
Challenges include low enantiomeric excess (ee) due to steric hindrance and limited solubility of intermediates. Advanced HPLC with chiral columns (e.g., Chiralpak AD-H) is used for separation .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in estrogen receptor (ER) modulation studies (e.g., ER-β vs. ER-α selectivity) may stem from:
- Assay Variability : Cell lines (e.g., MCF-7 vs. HEK293) differ in receptor expression; standardized luciferase reporter assays are recommended .
- Substituent Effects : Bioactivity shifts with 4-position modifications (e.g., carbamoyl vs. Boc-amino groups); systematic SAR studies using isosteric analogs are critical .
Cross-validation with molecular docking (e.g., AutoDock Vina) and mutational analysis of receptor binding pockets can clarify mechanisms .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Methodological Answer : Metabolic vulnerabilities (e.g., ester hydrolysis or oxidative degradation) are addressed via:
- Prodrug Design : Masking carboxylic acid as methyl esters, which are cleaved in vivo by esterases .
- Isotopic Labeling : H or F substitution at bridgehead carbons to slow CYP450-mediated oxidation .
Stability is assessed using liver microsome assays (e.g., human S9 fraction) and LC-MS/MS metabolite profiling .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
